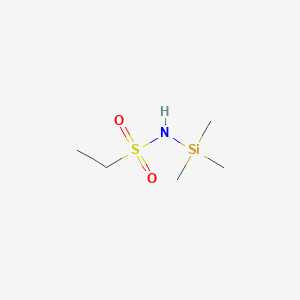

N-(Trimethyl-silyl)-ethane-sulfonamide

Description

Contextualization of Sulfonamide Chemistry in Modern Organic Synthesis

The sulfonamide functional group is a cornerstone of modern medicinal and synthetic organic chemistry. This moiety is integral to a wide array of pharmaceuticals, famously including antibacterial sulfa drugs, but also extending to diuretics, anticonvulsants, and anti-inflammatory agents. In drug design, the sulfonamide group is often used as a bioisostere of carboxylic acids, capable of forming similar hydrogen bonds, which enhances its versatility.

Beyond its pharmacological importance, the sulfonamide linkage provides a robust and stable scaffold in multi-step organic synthesis. Sulfonamides are among the most stable amine protecting groups, demonstrating resilience to a broad spectrum of reaction conditions. orgsyn.orgresearchgate.net Traditional methods for synthesizing sulfonamides typically involve the reaction of sulfonyl chlorides with primary or secondary amines. However, the field has evolved significantly, with the development of new methodologies such as transition-metal-catalyzed cross-coupling reactions to form the crucial S-N bond under milder conditions. nih.govnih.gov This stability, while advantageous, can also present challenges, as the removal of traditional sulfonyl protecting groups like the tosyl (Ts) group often necessitates harsh reaction conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. orgsyn.org

Significance of the 2-(Trimethylsilyl)ethanesulfonyl (SES) Group as a Protecting and Activating Moiety

The 2-(trimethylsilyl)ethanesulfonyl (SES) group, developed by Weinreb and co-workers, emerged as a highly effective solution to the challenges posed by traditional sulfonyl protecting groups. researchgate.net The SES group provides a sulfonamide that is stable across a wide range of synthetic transformations, yet can be removed under remarkably mild and specific conditions. orgsyn.org This combination of stability and facile, orthogonal cleavage makes the SES group an attractive alternative to more resilient groups like the tosyl group. researchgate.net

The key to the SES group's utility lies in its unique deprotection mechanism. Cleavage is typically initiated by a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). orgsyn.org The fluoride ion attacks the silicon atom, triggering a β-elimination reaction that liberates the free amine along with volatile byproducts: fluorotrimethylsilane, ethylene, and sulfur dioxide. orgsyn.org This process avoids the harsh acidic or reductive conditions required for the removal of many other protecting groups. In specific synthetic contexts, the choice of deprotection reagent can even direct the reaction toward different products. orgsyn.orgnih.gov For instance, the deprotection of certain SES-protected pyrrolines can yield either the free amine pyrroline (B1223166) or the corresponding pyrrole (B145914), depending on the conditions employed. nih.govresearchgate.net This level of control is a significant advantage in complex synthesis.

The table below provides a comparative overview of deprotection conditions for SES and other common sulfonyl protecting groups.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Features |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | CsF in DMF; TBAF in ACN (heated); HF; TASF | Mild, fluoride-mediated cleavage; orthogonal to many other groups. orgsyn.org |

| p-Toluenesulfonyl | Ts | Strong acid (HBr/AcOH); dissolving metal reduction (Na/NH3); SmI2 | Very stable; requires harsh deprotection conditions. orgsyn.org |

| 2-Nitrobenzenesulfonyl | Nosyl | Nucleophilic aromatic substitution (e.g., thiophenol, K2CO3) | Cleaved under mild nucleophilic conditions. |

| 4-Nitrobenzenesulfonyl | Nosyl | Nucleophilic aromatic substitution (e.g., thiophenol, K2CO3) | Cleaved under mild nucleophilic conditions. |

This table is based on data from cited research articles.

Overview of N-(Trimethyl-silyl)-ethane-sulfonamide's Unique Role in Amine Protection and Functionalization Methodologies

While the traditional use of the SES group involves protecting a pre-existing amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), the reagent 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH2) has expanded the group's utility significantly. orgsyn.orgsigmaaldrich.com SES-NH2 allows for the direct introduction of a SES-protected nitrogen atom into a molecule, serving as a versatile building block in various functionalization methodologies. researchgate.net This approach is particularly valuable in reactions where a primary amine is constructed during the synthesis.

SES-NH2 has proven to be a superior reagent in several modern synthetic transformations. For example, it is highly effective in palladium-catalyzed sulfonamidation reactions that couple the sulfonamide with electron-deficient aryl and heteroaryl halides to form C-N bonds. orgsyn.org In screenings against other sulfonamides like p-toluenesulfonamide (B41071) and 2-nitrophenylsulfonamide, SES-NH2 often provides better yields. orgsyn.org

Furthermore, the electron-withdrawing nature of the SES group activates the nitrogen atom, influencing the reactivity of adjacent functionalities. SES-protected aziridines, for instance, are useful substrates for stereoselective ring-opening reactions. orgsyn.org The SES group can be used to acidify an amine nitrogen and simultaneously act as a leaving group in certain cyclization reactions. orgsyn.org This dual role as both a protecting and an activating group underscores the unique and valuable position of SES-NH2 and its derivatives in the toolbox of advanced organic synthesis. researchgate.net

The following table highlights selected applications of 2-(trimethylsilyl)ethanesulfonamide in organic synthesis.

| Reaction Type | Substrate | Reagents/Catalyst | Product | Reference |

| Palladium-Catalyzed Sulfonamidation | Aryl/Heteroaryl Halide | SES-NH2, Pd Catalyst, Ligand, Base | Aryl/Heteroaryl Sulfonamide | orgsyn.org |

| Iodosulfonamidation | Enol Ether | SES-NH2, I(sym-coll)2ClO4 | β-Iodo-N-SES-amine | orgsyn.org |

| Aziridination | Alkene | SES-N3, Chiral Ruthenium-Salen Catalyst | SES-protected Aziridine (B145994) | orgsyn.org |

| Aza-Baylis-Hillman Reaction | Aldehyde | SES-Imine, Lewis Acid/Base | α-Methylene-β-amino Sulfonamide | scispace.com |

Structure

3D Structure

Properties

IUPAC Name |

N-trimethylsilylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NO2SSi/c1-5-9(7,8)6-10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYALXFXDVXQMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565919 | |

| Record name | N-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-99-5 | |

| Record name | N-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Trimethyl Silyl Ethane Sulfonamide and Its Precursors

Synthetic Routes to 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl)

2-(Trimethylsilyl)ethanesulfonyl chloride, commonly abbreviated as SES-Cl, is a crucial reagent for introducing the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group for amines. orgsyn.orgorgsyn.org Its synthesis is typically achieved from vinyltrimethylsilane, which is first converted to a sulfonic acid salt. chemicalbook.com

Conversion from 2-(Trimethylsilyl)ethanesulfonic Acid Salts

The most common precursor for SES-Cl is the sodium salt of 2-(trimethylsilyl)ethanesulfonic acid. This salt is prepared via a radical-initiated addition of sodium bisulfite to vinyltrimethylsilane. chemicalbook.com Several methods have been developed to convert this salt into the desired sulfonyl chloride.

One established method involves the use of phosphorus pentachloride (PCl₅) in a solvent like carbon tetrachloride. orgsyn.org However, a significant drawback of this procedure is the concurrent formation of the corresponding sulfonic anhydride, which can complicate purification. orgsyn.org

To circumvent the issue of anhydride formation, alternative reagent systems have been employed. The use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) provides a more efficient conversion. This method minimizes the formation of the sulfonic anhydride byproduct, yielding a crude product with an approximate 11:1 ratio of the desired sulfonyl chloride to the anhydride. orgsyn.org

Another effective route utilizes a combination of triphenylphosphine (PPh₃) and sulfuryl chloride (SO₂Cl₂). This procedure has been shown to provide SES-Cl in good yields from both the sodium salt and the triethylammonium salt of 2-(trimethylsilyl)ethanesulfonic acid. orgsyn.org

Table 1: Synthesis of SES-Cl from 2-(Trimethylsilyl)ethanesulfonic Acid Salts

| Starting Material | Reagents | Yield | Notes | Reference |

|---|---|---|---|---|

| Sodium 2-(trimethylsilyl)ethanesulfonate | PCl₅, CCl₄ | Not specified | Prone to sulfonic anhydride formation. | orgsyn.org |

| Sodium 2-(trimethylsilyl)ethanesulfonate | SOCl₂, DMF (catalytic) | Not specified | Minimizes anhydride formation (11:1 ratio of product to anhydride). | orgsyn.org |

| Sodium 2-(trimethylsilyl)ethanesulfonate | PPh₃, SO₂Cl₂ | 62% | Provides good yield. | orgsyn.org |

| Triethylammonium 2-(trimethylsilyl)ethanesulfonate | PPh₃, SO₂Cl₂ | 79% | Higher yield compared to the sodium salt. | orgsyn.org |

Halogenation and Oxidation Pathways

Beyond the conversion of sulfonic acid salts, other pathways involving direct halogenation or oxidation have been explored. One such method involves the reaction of β-trimethylsilylethylmagnesium chloride with sulfuryl chloride, which furnishes SES-Cl in a 50% yield. chemicalbook.comorgsyn.org

General methods for the synthesis of sulfonyl chlorides often rely on the oxidative chlorination of thiols or their derivatives. organic-chemistry.org Reagent systems such as N-chlorosuccinimide (NCS) combined with hydrochloric acid, or hydrogen peroxide with thionyl chloride, are effective for this transformation. organic-chemistry.org These general principles of oxidative chlorination represent a potential, though less specifically documented, pathway to SES-Cl from a corresponding thiol precursor.

Reactivity of Sulfur Dichloride and Disulfur Dichloride with Silylamines

The synthesis of sulfonyl chlorides through the reaction of sulfur chlorides, such as sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂), with silylamines is not a commonly reported method for the specific preparation of 2-(trimethylsilyl)ethanesulfonyl chloride. While disulfur dichloride is known to react with certain amines, such as anilines in the Herz reaction, its application for the direct synthesis of SES-Cl is not well-documented in the reviewed literature. wikipedia.org The primary synthetic routes remain those starting from sulfonic acid salts or Grignard reagents.

**2.2. Preparation of N-(Trimethyl-silyl)-ethane-sulfonamide (SES-NH₂) **

This compound, also known as 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH₂), is a versatile reagent in its own right, often used to introduce a protected nitrogen functionality into molecules. chem960.comsigmaaldrich.com It is typically prepared from its sulfonyl chloride precursor, SES-Cl.

Preparation of this compound (SES-NH2)

Ammonolysis of 2-(Trimethylsilyl)ethanesulfonyl Chloride

The most direct and straightforward synthesis of this compound is through the ammonolysis of 2-(trimethylsilyl)ethanesulfonyl chloride. orgsyn.org This reaction can be readily achieved by treating SES-Cl with either anhydrous ammonia or an aqueous solution of ammonium hydroxide. orgsyn.orgorgsyn.org The nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride displaces the chloride, leading to the formation of the sulfonamide.

Synthesis from N-Silylamines and Sulfonyl Halides

A general and efficient method for the formation of sulfonamides involves the reaction between an N-silylamine and a sulfonyl chloride. nih.govresearchgate.net This reaction proceeds by combining the sulfonyl chloride with an N-silylamine, typically in a 1:1 molar ratio, in a suitable solvent such as acetonitrile. nih.gov The mixture is then heated to reflux, driving the reaction to completion. nih.gov The key byproduct of this reaction is a volatile silyl (B83357) halide, such as trimethylsilyl (B98337) chloride, which can be easily removed from the reaction mixture along with the solvent. nih.govumn.edu This methodology is applicable to a wide range of sulfonyl chlorides and N-silylamines, allowing for the synthesis of diverse primary, secondary, and tertiary sulfonamides in high yields. nih.gov

Table 2: General Synthesis of Sulfonamides from N-Silylamines and Sulfonyl Chlorides

| N-Silylamine | Sulfonyl Chloride | Product | Yield | Reference |

|---|---|---|---|---|

| N-(trimethylsilyl)morpholine | p-Toluenesulfonyl chloride | 4-(Tosyl)morpholine | Quantitative | nih.gov |

| N-(trimethylsilyl)morpholine | Benzenesulfonyl chloride | 4-(Phenylsulfonyl)morpholine | Quantitative | nih.gov |

| N-(trimethylsilyl)morpholine | Dansyl chloride | 4-(Dansyl)morpholine | Quantitative | nih.gov |

| N-(trimethylsilyl)piperidine | p-Toluenesulfonyl chloride | 1-(Tosyl)piperidine | Quantitative | nih.gov |

| N-(trimethylsilyl)aniline | p-Toluenesulfonyl chloride | N-Phenyl-p-toluenesulfonamide | Quantitative | nih.gov |

Synthesis of Advanced Reagents and Derivatives

The versatility of N-(trimethylsilyl)ethanesulfonamide and its precursors allows for the synthesis of highly reactive and useful chemical entities. These include sulfonyl azides, iminoiodinanes, and N-acyl sulfonimides, each with unique applications in organic synthesis.

Formation of 2-(Trimethylsilyl)ethanesulfonyl Azide (B81097) (SES-N3)

2-(Trimethylsilyl)ethanesulfonyl azide (SES-N3) is a key reagent, notably used in metal-catalyzed aziridination reactions and 1,3-dipolar cycloadditions. orgsyn.orgorgsyn.org Its synthesis is a straightforward and efficient process.

The most common and direct method for the preparation of SES-N3 involves the reaction of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) with sodium azide (NaN3). orgsyn.orgorgsyn.org This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent, such as acetone. The reaction proceeds smoothly to yield the desired sulfonyl azide.

Reaction Scheme: (CH₃)₃SiCH₂CH₂SO₂Cl + NaN₃ → (CH₃)₃SiCH₂CH₂SO₂N₃ + NaCl

This method is favored for its simplicity and the ready availability of the starting materials. The resulting SES-N3 has demonstrated higher enantioselectivity in certain asymmetric aziridination reactions compared to other sulfonyl azides. orgsyn.orgorgsyn.org

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) | Sodium azide (NaN₃) | Acetone | 2-(Trimethylsilyl)ethanesulfonyl azide (SES-N₃) |

Preparation of (N-SES-Imino)phenyliodinane (SESN=IPh)

(N-SES-Imino)phenyliodinane, also denoted as SESN=IPh, is a valuable reagent primarily utilized in aziridination reactions of olefins. orgsyn.orgorgsyn.org This hypervalent iodine compound is derived from 2-(trimethylsilyl)ethanesulfonamide (SES-NH₂).

The synthesis of SESN=IPh can be achieved through the reaction of SES-NH₂ with a suitable hypervalent iodine(III) precursor. A common approach involves a one-pot procedure using SES-NH₂ and iodosylbenzene (PhI=O) or phenyliodine(III) diacetate (PhI(OAc)₂). These reactions are typically performed in an appropriate organic solvent, such as dichloromethane or acetonitrile.

General Reaction Scheme: (CH₃)₃SiCH₂CH₂SO₂NH₂ + PhI(OAc)₂ → (CH₃)₃SiCH₂CH₂SO₂N=IPh + 2 CH₃COOH

This transformation generates the iminoiodinane, which serves as a nitrene precursor for the transfer of the "SES-N" group to an alkene. The choice of the sulfonamide is critical in certain catalytic asymmetric aziridinations, with SES-NH₂ proving to be highly effective in specific total synthesis applications. orgsyn.orgorgsyn.org

| Starting Material | Reagent | Product |

|---|---|---|

| 2-(Trimethylsilyl)ethanesulfonamide (SES-NH₂) | Iodosylbenzene (PhI=O) or Phenyliodine(III) diacetate (PhI(OAc)₂) | (N-SES-Imino)phenyliodinane (SESN=IPh) |

Derivatization to N-Acyl-SES-sulfonimides

N-Acyl-SES-sulfonimides are another important class of derivatives that can be synthesized from precursors of N-(trimethylsilyl)ethanesulfonamide. These compounds are of interest due to the versatile reactivity of the N-acyl sulfonamide functional group.

A one-pot, three-step sequence has been developed for the synthesis of N-acyl-SES-sulfonimides starting from carboxylic acids and 2-(trimethylsilyl)ethanesulfonyl azide (SES-N₃). This process involves the activation of the carboxylic acid, followed by a series of transformations culminating in the formation of the N-acylated sulfonimide.

The sequence begins with the activation of a carboxylic acid with tert-butyl chloroformate. The activated acid is then treated with lithio trimethylsilyl thiolate, and subsequent methanolysis of the resulting silylated compound generates a thioacid. This thioacid intermediate is then immediately reacted with SES-N₃ to afford the final N-acyl-SES-sulfonimide product.

| Starting Materials | Key Reagents | Intermediate | Product |

|---|---|---|---|

| Carboxylic Acid, 2-(Trimethylsilyl)ethanesulfonyl azide (SES-N₃) | tert-Butyl chloroformate, Lithio trimethylsilyl thiolate | Thioacid | N-Acyl-SES-sulfonimide |

This methodology provides a pathway to these complex sulfonimides, which can undergo further functionalization, such as N-alkylation.

Mechanistic Investigations of Reactivity and Transformations

Principles and Mechanisms of SES Group Cleavage

The removal of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group is a critical step in synthetic sequences where it is employed. The cleavage can be initiated by either fluoride (B91410) ions or acidic conditions, each proceeding through distinct mechanistic pathways.

Fluoride-Mediated Deprotection Pathways

The most common and mild method for the deprotection of SES-protected amines involves the use of fluoride sources. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF), cesium fluoride (CsF), tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), or potassium fluoride are effective for this transformation.

The mechanism of fluoride-mediated cleavage is a classic example of a Peterson-type elimination. The process is initiated by the nucleophilic attack of the fluoride ion on the silicon atom of the trimethylsilyl (B98337) group. This attack forms a pentacoordinate siliconate intermediate. The high affinity of silicon for fluorine drives this initial step. The resulting intermediate is unstable and undergoes a facile anti-periplanar β-elimination. This concerted step involves the cleavage of the carbon-silicon and carbon-sulfur bonds, leading to the formation of the deprotected amine, ethylene gas, sulfur dioxide, and a stable fluorotrimethylsilane.

The mild conditions and the formation of volatile byproducts make this deprotection strategy highly attractive in complex molecule synthesis.

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Acetonitrile or THF, often at elevated temperatures | |

| Cesium fluoride (CsF) | DMF, elevated temperatures | |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Anhydrous conditions, for sensitive substrates | |

| Potassium fluoride (KF) | With a crown ether (e.g., 18-crown-6) in acetonitrile or THF |

Acid-Catalyzed Removal Mechanisms

While fluoride-mediated cleavage is more common, the SES group can also be removed under acidic conditions, although this typically requires harsher treatment. Strong acids such as refluxing 6 N hydrochloric acid (HCl) or hydrofluoric acid (HF) can effect the cleavage.

The mechanism of acid-catalyzed removal is less defined than the fluoride-mediated pathway but is thought to proceed via protonation of the sulfonamide oxygen, followed by nucleophilic attack of a water molecule or the acid's conjugate base on the silicon atom or the carbon atom alpha to the sulfur. This can lead to the fragmentation of the SES group, ultimately releasing the free amine. The conditions required for acid-catalyzed cleavage are significantly more forcing than for fluoride-mediated deprotection, which limits its application in the presence of acid-labile functional groups.

Reaction Mechanisms in Amine Functionalization

Derivatives of 2-(trimethylsilyl)ethanesulfonamide (B144012), such as the parent sulfonamide (SES-NH₂) and the corresponding azide (B81097) (SES-N₃), are valuable reagents for the introduction of a protected nitrogen functionality into organic molecules. These reagents participate in a variety of transition-metal-catalyzed and metal-free reactions.

Palladium-Catalyzed Sulfonamidation Mechanisms

2-(Trimethylsilyl)ethanesulfonamide (SES-NH₂) serves as an effective ammonia surrogate in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This reaction provides a direct route to SES-protected arylsulfonamides. The catalytic cycle is believed to follow the general mechanism for Buchwald-Hartwig amination.

The key steps in the mechanism are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Ligand Substitution and Deprotonation: The sulfonamide (SES-NH₂) coordinates to the palladium center, and subsequent deprotonation by a base (e.g., a carbonate or phosphate) generates a palladium-amido complex.

Reductive Elimination: The aryl group and the sulfonamido group reductively eliminate from the palladium center, forming the desired C-N bond of the arylsulfonamide product (Ar-NH-SES) and regenerating the Pd(0) catalyst.

This methodology is particularly useful for the sulfonamidation of electron-deficient aryl and heteroaryl halides, affording good to excellent yields.

| Component | Role in the Catalytic Cycle | Common Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium center and facilitates reductive elimination | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) |

| Base | Deprotonates the sulfonamide to form the active nucleophile | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Substrate | Aryl or heteroaryl halide (Br, Cl, I) or triflate | Electron-deficient systems are often good substrates |

Catalytic and Metal-Free Aziridination Reaction Mechanisms

Aziridines are valuable three-membered nitrogen-containing heterocycles. SES-derived reagents are frequently used in their synthesis from alkenes through both metal-catalyzed and metal-free pathways. In these reactions, a nitrene equivalent is generated, which then adds to the alkene double bond.

Metal-catalyzed aziridinations often employ a nitrene precursor such as 2-(trimethylsilyl)ethanesulfonyl azide (SES-N₃) or SES-NH₂ in the presence of an oxidant like iodosobenzene diacetate (PhI(OAc)₂). Transition metal complexes, particularly those of rhodium, ruthenium, and manganese, are effective catalysts. The proposed mechanism generally involves the formation of a metal-nitrenoid intermediate. This highly reactive species then transfers the nitrene group to the alkene. The reaction can proceed through either a concerted or a stepwise pathway, which can influence the stereochemistry of the resulting aziridine (B145994). For example, rhodium-catalyzed reactions are believed to proceed via a rhodium-nitrenoid species.

Metal-free aziridination reactions have also been developed. One approach involves the use of hypervalent iodine reagents, such as N-tosyliminophenyliodinane (PhI=NTs), often in the presence of a catalyst like iodine and an ammonium salt. In such cases, the reaction can proceed through a radical mechanism.

Asymmetric Aziridination Pathways

The development of asymmetric aziridination reactions allows for the synthesis of chiral aziridines, which are important building blocks in medicinal chemistry. This is typically achieved by using a chiral catalyst that can control the stereochemical outcome of the reaction.

Chiral ruthenium-salen complexes have been successfully employed for the asymmetric aziridination of alkenes with SES-N₃. The chiral ligand environment around the ruthenium center directs the approach of the alkene to the metal-nitrenoid intermediate, leading to the formation of one enantiomer of the aziridine in excess. Similarly, chiral nitridomanganese complexes have been used as a source of the nitrogen atom in asymmetric aziridination reactions. In these systems, the use of SES-Cl as an activator for the nitrido complex leads to the formation of N-SES-aziridines with high enantioselectivity.

The choice of the sulfonamide can be crucial for achieving high enantioselectivity. In some cases, SES-N₃ has been shown to provide higher enantioselectivity compared to other sulfonyl azides.

| Catalyst Type | Nitrogen Source | Typical Substrates | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Chiral Ruthenium-salen complex | SES-N₃ | Conjugated and non-conjugated olefins | Formation of a chiral Ru-nitrenoid intermediate | |

| Chiral Nitridomanganese complex | Complex itself (activated by SES-Cl) | Styrene derivatives | Asymmetric N1 unit transfer from the chiral complex | |

| Rhodium catalyst with a bulky ligand | SES-NH₂ with an oxidant | Dienes | Formation of a chiral Rh-nitrenoid intermediate |

Hypoiodite-Mediated Aziridination Mechanisms

The hypoiodite-mediated aziridination of alkenes is a transition-metal-free approach to synthesizing aziridines. While specific mechanistic studies detailing the use of N-(Trimethylsilyl)ethanesulfonamide as the nitrogen source are not extensively documented, the general mechanism is understood to proceed through a nitrenium ion intermediate. In this process, hypoiodite, often generated in situ, is believed to act as a nitrenium precursor shuttle. The reaction likely involves the in situ generation of tBuOI from the combination of LiI and tBuOCl. nih.gov This method provides an efficient route for the cyclopropanation of alkenes using malononitrile and is thought to follow a similar pathway for aziridination. nih.gov

Ring-Opening Reactions of SES-Protected Aziridines

Aziridines are valuable synthetic intermediates due to the ring strain that drives their ring-opening reactions with various nucleophiles. wikipedia.org When the aziridine nitrogen is protected with an electron-withdrawing group, such as a sulfonyl group, the ring is activated towards nucleophilic attack. nih.gov This activation facilitates the cleavage of the C-N bond.

The ring-opening of N-sulfonylated aziridines is a widely studied reaction that can proceed through different pathways depending on the substrate and reaction conditions. mdpi.com In general, the reaction with a nucleophile occurs via an S(_N)2-type mechanism. The nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the opening of the three-membered ring and the formation of a (\beta)-functionalized sulfonamide. The regioselectivity of the attack is influenced by steric and electronic factors of the aziridine ring.

Mechanistic Studies of N-Silylsulfonamide Reactivity in Rearrangements

N-silylsulfonamides are known to undergo rearrangement reactions, most notably the hetero aza-Brook type rearrangement.

Hetero Aza-Brook Type Rearrangement Pathways

The Brook rearrangement is a well-established intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom. organic-chemistry.orgsynarchive.com An analogous rearrangement, the aza-Brook rearrangement, involves the migration of a silyl group from carbon to a nitrogen atom. thieme-connect.degelest.com This rearrangement is typically initiated by the deprotonation of the amine, which then attacks the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. organic-chemistry.org The driving force for this rearrangement is the formation of a strong silicon-nitrogen bond. The silyl migration occurs with retention of configuration at a chiral silicon center and inversion of configuration at a chiral carbon center. wikipedia.org While the general mechanism of the aza-Brook rearrangement is understood, specific studies on N-(Trimethylsilyl)ethanesulfonamide are not prevalent in the literature.

Alkyne-Azide 1,3-Dipolar Cycloaddition Mechanisms Involving SES-N(_{3})

The 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as the Huisgen cycloaddition, is a powerful reaction for the synthesis of 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This reaction can proceed through either a thermal or a metal-catalyzed pathway.

The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition reaction. organic-chemistry.org The mechanism involves the interaction of the frontier molecular orbitals of the azide and the alkyne, leading to the formation of the five-membered triazole ring. organic-chemistry.org Solvent polarity has been observed to have minimal effect on the rate of this cycloaddition, which is consistent with a pericyclic mechanism. slideshare.net

A significant advancement in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The proposed mechanism for the CuAAC involves the formation of a copper acetylide intermediate. ijrpc.com The azide then coordinates to the copper center, followed by the formation of a six-membered copper(III) metallacycle. ijrpc.com Reductive elimination then yields the 1,4-disubstituted triazole product. In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) proceeds through an oxidative coupling pathway to form a six-membered ruthenacycle, which then undergoes reductive elimination to give the 1,5-disubstituted triazole. ijrpc.com While these mechanisms are well-established for a variety of azides, specific mechanistic studies focusing on ethanesulfonyl azide (SES-N(_{3})) are not widely reported.

Alkylation Reaction Mechanisms of SES-Sulfonamides with Trichloroacetimidates

An intermolecular alkylation of sulfonamides with trichloroacetimidates has been developed that proceeds under thermal conditions in refluxing toluene without the need for any additives. organic-chemistry.orgnih.gov This method has been shown to be effective for the alkylation of 2-(trimethylsilyl)ethanesulfonamide. nih.gov

The reaction is believed to proceed through an S(_N)1 pathway. organic-chemistry.orgnih.gov The trichloroacetimidate must be a precursor to a stable carbocation for the reaction to occur under these conditions. organic-chemistry.orgnih.gov Unsubstituted sulfonamides generally provide better yields than more sterically encumbered N-alkyl sulfonamides. organic-chemistry.orgnih.gov The scope of the reaction is broad, accommodating a variety of sulfonamides and trichloroacetimidates that can form stable carbocations. organic-chemistry.org

Below is a table summarizing the yields for the alkylation of various sulfonamides with phenethyl trichloroacetimidate.

| Entry | Sulfonamide | Yield (%) |

| 1 | Toluenesulfonamide | 76 |

| 2 | 2-(Trimethylsilyl)ethanesulfonamide | 70-79 |

| 3 | Alkyl sulfonamides | 70-79 |

| 4 | Saccharin | 98 |

This data is based on findings from the alkylation of sulfonamides with trichloroacetimidates under thermal conditions. nih.gov

Strategic Applications in Complex Organic Synthesis Methodologies

N-(Trimethyl-silyl)-ethane-sulfonamide as a Versatile Amine Protecting Group

The N-(2-(trimethylsilyl)ethyl)sulfonyl (SES) group is a robust protecting group for primary and secondary amines. Sulfonamides are recognized for their stability, often tolerating a broad spectrum of synthetic transformations where other protecting groups might fail. google.com The SES group, in particular, offers the advantage of this stability combined with relatively mild removal conditions, a balance that is crucial in multistep synthesis. google.com It is typically installed by reacting the amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base. google.com This protection strategy is foundational to its application in more complex scenarios.

Orthogonality with Other Protecting Groups

A key feature of a successful protecting group strategy in the synthesis of complex molecules is orthogonality, which is the ability to deprotect one functional group without affecting others. nih.gov The SES group exhibits excellent orthogonality with many commonly used protecting groups. researchgate.net For instance, it is stable under the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and is also resistant to the conditions for cleaving benzyl (B1604629) (Bn) and fluorenylmethyloxycarbonyl (Fmoc) groups. pitt.edu This orthogonality allows for the selective manipulation of different parts of a molecule, which is a critical requirement in the synthesis of polyfunctional compounds like peptides and natural products. google.comnih.gov The stability of the SES group under various conditions makes it a reliable choice when other protecting groups might be compromised. researchgate.net

Table 1: Orthogonality of the SES Protecting Group

| Protecting Group | Typical Cleavage Conditions | Stability of SES Group |

| Boc (tert-butoxycarbonyl) | Acidic conditions (e.g., TFA) | Stable google.compitt.edu |

| Cbz (Carboxybenzyl) | Catalytic hydrogenation | Stable pitt.edu |

| Fmoc (Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine) | Stable pitt.edu |

| Acetal/Ketal | Mild acid | Stable |

| Silyl (B83357) Ethers (e.g., TBS, TIPS) | Fluoride (B91410) sources (selective conditions) | Can be selectively deprotected google.com |

Selective Deprotection Strategies in Multistep Syntheses

The removal of the SES group is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), cesium fluoride (CsF), or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). google.com The deprotection proceeds via a fluoride-induced 1,2-elimination to furnish the free amine, ethylene, sulfur dioxide, and a fluorosilane. google.com This cleavage mechanism is highly specific and generally does not affect other functional groups, providing a high degree of selectivity. google.com

In some instances, the choice of deprotection conditions can influence the reaction outcome. For example, in the synthesis of nitrogen-containing five-membered rings, the deprotection of an SES-protected pyrroline (B1223166) with a fluoride source can yield either the pyrrole (B145914) or the free amine pyrroline, depending on the specific conditions employed. This contrasts with the deprotection of the corresponding tosyl-protected compound, which only yields the pyrrole. This ability to control the product outcome through the choice of deprotection reagent highlights the strategic advantage of the SES group in complex syntheses. Additionally, the SES group can be cleaved with strong acids like hydrofluoric acid (HF) or refluxing 6 N HCl, although fluoride-mediated cleavage is more common due to its mildness. google.com

Direct Introduction of SES-Protected Nitrogen Functionality into Substrates

Beyond its role in protecting existing amine functionalities, reagents derived from N-(trimethylsilyl)ethanesulfonamide can be used to directly introduce a protected nitrogen atom into a substrate. researchgate.net This approach is particularly valuable for constructing nitrogen-containing heterocycles and other complex amines. For example, 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH2) can be used in multicomponent reactions to directly incorporate an SES-protected amine. researchgate.net This strategy has been shown to be superior to using other sulfonamides in certain applications. google.com

The electron-withdrawing nature of the sulfonyl group in SES-protected aziridines renders them susceptible to ring-opening reactions with various nucleophiles. google.com This reactivity allows for the direct installation of a nitrogen functionality at a specific position, which can then be deprotected at a later stage. This method streamlines synthetic sequences by combining the introduction and protection of the nitrogen atom into a single conceptual step.

Utility in the Total Synthesis of Bioactive Molecules

The advantageous properties of the SES group have led to its application in the total synthesis of several biologically active molecules, where precise control of reactivity and stereochemistry is paramount.

Applications in the Synthesis of Natural Products (e.g., Preussin, Oseltamivir)

Preussin: The antifungal and antitumor agent (+)-preussin has been synthesized using the SES group to facilitate a key step. google.com In a reported synthesis, an SES-protected aziridine (B145994) was opened by a nucleophilic carbon anion. google.com A subsequent step involving treatment with TBAF at an elevated temperature not only induced a stereoselective cyclization but also resulted in the concomitant removal of the SES protecting group to afford the final product. google.com This example showcases the dual role of the SES group as both a protecting group and a facilitator of subsequent transformations.

Oseltamivir (B103847): The widely used anti-influenza drug oseltamivir (Tamiflu®) has been the target of numerous synthetic efforts. researchgate.net In one concise synthesis, the SES group was employed to protect an aziridine intermediate. researchgate.net The 2-(trimethylsilyl)ethanesulfonyl (SES) group was specifically chosen for its facile removal by fluoride sources. researchgate.net The synthesis involved a rhodium-catalyzed aziridination using SES-NH2, demonstrating the direct introduction of the protected nitrogen functionality. researchgate.net This SES-protected aziridine was a key intermediate that was then carried forward to complete the synthesis of oseltamivir. researchgate.net

Construction of Non-Proteogenic Amino Acids (e.g., L-Azetidine-2-carboxylic acid)

The synthesis of non-proteogenic amino acids, which are important components of many natural products and peptidomimetics, can also benefit from the use of the SES group. L-Azetidine-2-carboxylic acid, a naturally occurring four-membered ring amino acid, has been synthesized using SES-Cl in a dual role. google.com In this synthesis, N-sulfonylation of an amino alcohol with SES-Cl not only protected the nitrogen but also activated it, along with the alcohol, for a subsequent base-induced cyclization to form the azetidine (B1206935) ring. google.com The resulting product contained both an SES-protected amine and a t-butyl ester, which could be selectively removed. The SES group was cleaved with TBAF to yield the free amine, while the ester was removed with trifluoroacetic acid (TFA). google.com This orthogonal protection scheme allowed for the synthesis of the target amino acid and its derivatives. google.com

Stereoselective Syntheses of Complex Nitrogen-Containing Scaffolds

There is a lack of published research detailing the use of this compound as a chiral auxiliary or directing group in the stereoselective synthesis of complex nitrogen-containing scaffolds. Methodologies for achieving stereoselectivity in the formation of such scaffolds typically rely on established chiral auxiliaries, catalysts, or substrates, and this compound does not appear to be a reagent utilized for this purpose based on current scientific literature.

Research Findings on Stereoselective Syntheses

| Stereoselective Method | Role of this compound | Diastereomeric Excess / Enantiomeric Excess (%) | Substrate Scope | Reference |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Participation in Specialized Coupling and Condensation Reactions

Detailed investigations into the participation of this compound in specialized coupling and condensation reactions have not been reported in the accessible scientific literature. The reactivity of the N-H bond in sulfonamides is central to these transformations, but specific applications for the silylated derivative in these contexts are not documented.

Application in Mitsunobu Reactions

The Mitsunobu reaction is a versatile method for the formation of C-O, C-N, and C-S bonds, typically involving a nucleophile, an alcohol, triphenylphosphine, and an azodicarboxylate. While primary and secondary sulfonamides can act as nucleophiles in this reaction, there are no specific examples in the literature of this compound being employed in this capacity. The presence of the bulky and labile trimethylsilyl (B98337) group on the nitrogen atom may influence its nucleophilicity and reactivity profile under Mitsunobu conditions, but this has not been experimentally explored or reported.

Summary of Mitsunobu Reaction Applications

| Alcohol Substrate | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Data not available | This compound | Data not available | Data not available | Data not available |

Arylation and Alkylation of Sulfonamides

The N-functionalization of sulfonamides through arylation and alkylation reactions is a common strategy in medicinal chemistry and organic synthesis. These reactions, often catalyzed by transition metals (e.g., copper or palladium for arylation) or proceeding via standard nucleophilic substitution (for alkylation), typically require a free N-H bond. The N-silylation in this compound changes the nature of the nitrogen center. While N-silylated amines and amides can undergo certain synthetic transformations, specific protocols for the direct arylation or alkylation of this compound are not described in the literature.

Reported Arylation and Alkylation Reactions

| Reaction Type | Electrophile | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Arylation | Data not available | Data not available | Data not available | Data not available | Data not available |

| Alkylation | Data not available | Data not available | Data not available | Data not available | Data not available |

Advanced Synthetic Transformations and Catalysis

Asymmetric Synthesis Catalysis Utilizing SES Derivatives

The quest for enantiomerically pure compounds has driven the development of numerous asymmetric catalytic systems. SES derivatives have proven to be valuable substrates and precursors in these reactions, facilitating high levels of stereocontrol.

The synthesis of chiral aziridines, valuable three-membered nitrogen-containing heterocycles, has been significantly advanced through metal-catalyzed nitrene transfer reactions. nih.gov A notable development in this area is the use of chiral ruthenium-salen complexes to catalyze the asymmetric aziridination of olefins.

Researchers have designed a specific Ru(CO)(salen) complex that, in the presence of 2-(trimethylsilyl)ethanesulfonyl azide (B81097) (SESN₃), effectively catalyzes the aziridination of a wide array of olefins. nih.gov This method is applicable to conjugated, non-conjugated terminal, and cyclic olefins, affording the corresponding N-SES protected aziridines with high yields and excellent enantioselectivity under mild conditions. nih.gov The SES group is particularly advantageous as it can be readily removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), yielding the unsubstituted aziridine (B145994) without compromising the stereochemistry. illinois.edu

The effectiveness of this catalytic system is highlighted by the results obtained with various olefin substrates.

Table 1: Asymmetric Aziridination of Olefins using a Ru(CO)(salen) Catalyst and SESN₃ This table is interactive. Users can sort and filter the data.

| Entry | Olefin Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Styrene | 94 | 98 |

| 2 | 4-Chlorostyrene | 95 | 98 |

| 3 | 4-Methylstyrene | 92 | 97 |

| 4 | 1-Octene | 85 | 95 |

| 5 | Cyclohexene | 88 | 96 |

Data sourced from studies on Ru(CO)(salen) catalyzed aziridination. nih.gov

This catalytic method provides a powerful tool for the synthesis of optically active aziridines, which are versatile building blocks in medicinal chemistry and organic synthesis. researchgate.net

Asymmetric epoxidation is a cornerstone of modern synthesis. While allylic alcohols are classic substrates for directed epoxidation, the use of other directing groups has expanded the scope of this transformation. The sulfonyl group, present in N-alkenyl sulfonamides, has been identified as a highly effective directing group in hafnium-catalyzed enantioselective epoxidations. nih.govnih.gov

A catalytic system composed of Hafnium(IV) and chiral bishydroxamic acid (BHA) ligands has been shown to effectively catalyze the epoxidation of N-alkenyl sulfonamide derivatives. nih.gov This reaction proceeds with high enantioselectivity for both allylic and homoallylic amine derivatives. nih.gov The success of this method relies on the ability of the sulfonyl group to act as a directing anchor, coordinating to the hafnium center and positioning the olefin for a stereocontrolled oxygen transfer. nih.gov This represents a significant advancement, as it was the first report of a directing group other than a hydroxyl group being used in this context. nih.gov

The reaction demonstrates broad substrate scope with various sulfonyl protecting groups, including p-tolylsulfonyl and p-methoxybenzenesulfonyl groups, proving effective. nih.gov

Table 2: Hafnium-Catalyzed Asymmetric Epoxidation of N-Allyl Sulfonamides This table is interactive. Users can sort and filter the data.

| Entry | Sulfonyl Group | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | p-Tolylsulfonyl | 96 | 99 |

| 2 | p-Methoxybenzenesulfonyl | 49 | 93 |

| 3 | Methanesulfonyl | 80 | 55 |

| 4 | Benzenesulfonyl | 88 | 84 |

Data represents findings from Hf(IV)-BHA catalyzed epoxidation studies. nih.govwikipedia.org

This methodology provides access to valuable chiral epoxide-bearing amines, which are important building blocks for complex, biologically active molecules. nih.gov

Metal-Catalyzed Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. SES-amides and their derivatives have been employed as substrates in these powerful reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, have revolutionized the synthesis of complex organic molecules. mdpi.com The electronic nature of the substituents on the coupling partners is often crucial for the success of these reactions. In this context, sulfonyl groups, including the ethanesulfonyl group, can serve as effective electron-withdrawing protecting groups on nitrogen atoms, facilitating cross-coupling reactions that might otherwise be challenging.

For instance, in the synthesis of highly substituted indoles, the palladium-catalyzed Sonogashira coupling of 3-iodoindoles with terminal acetylenes proceeds efficiently only when the indole (B1671886) nitrogen is protected with an electron-withdrawing group, such as a methanesulfonyl group. nih.gov This activation is necessary because an electron-donating group on the nitrogen enriches the C-I bond, hindering the oxidative addition step in the palladium catalytic cycle. nih.gov Similar principles apply to ethanesulfonyl-protected systems, making them valuable substrates for constructing complex heterocyclic scaffolds.

Furthermore, palladium catalysis has been used for the direct alkenylation of N-aryl phosphoramidates and other aniline (B41778) derivatives, demonstrating the versatility of these methods in forming C-N bonds with various alkene partners. nih.govmdpi.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regiospecific method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of a terminal alkyne with an azide.

The use of sulfonyl azides, such as ethanesulfonyl azide, in CuAAC reactions introduces unique reactivity. nih.gov While the formation of the corresponding N-sulfonylated triazole can occur, the strong electron-withdrawing nature of the sulfonyl group can destabilize the initial triazole intermediate. nih.gov This can lead to a ring-chain isomerization, followed by the loss of dinitrogen, to yield N-sulfonyl ketenimines as alternative products. nih.gov

More recently, the "sulfo-click reaction" has emerged as a biocompatible and chemoselective coupling method. This reaction utilizes sulfonyl azides and thioacid partners, expanding the toolkit for bioconjugation and the labeling of complex molecules like nucleosides. nih.gov This highlights the expanding role of sulfonyl azides, derived from precursors like ethanesulfonamide (B75362), in modern chemical biology and materials science. researchgate.netnih.gov

Development of Metal-Free Transformations

While metal-catalyzed reactions are powerful, the development of metal-free alternatives is a significant goal in green chemistry to avoid issues of cost, toxicity, and contamination of products with residual metals. In recent years, several metal-free transformations involving sulfonamides have been developed.

A key example is the N-arylation of sulfonamides using hypervalent iodine reagents or aryne precursors. researchgate.net An efficient, transition-metal-free procedure for the N-arylation of both alkane- and arenesulfonamides has been achieved by reacting them with o-silylaryl triflates in the presence of a fluoride source like CsF. nih.gov This method generates a highly reactive benzyne (B1209423) intermediate in situ, which is then trapped by the sulfonamide nucleophile. The reaction proceeds under very mild conditions and tolerates a wide variety of sensitive functional groups. nih.gov Similarly, triarylsulfonium triflates have been used as arylation reagents for amines and related compounds in the absence of transition metals, likely proceeding through an aryne intermediate. nih.gov

Organocatalysis has also emerged as a powerful platform for transformations involving sulfur- and nitrogen-containing compounds. mdpi.com For example, the organocatalytic kinetic resolution of sulfinamides has been achieved, providing access to enantioenriched chiral sulfinyl compounds. nih.govresearchgate.net These developments showcase the growing potential to perform complex synthetic operations on sulfonamide-based structures like SES-amides without reliance on transition metal catalysts.

Computational and Theoretical Chemistry Studies

Quantum Chemical Analysis of Electronic Structure and Bonding

Effect of Trimethylsilyl (B98337) Group on Intramolecular Electronic Interactions

The introduction of a trimethylsilyl (TMS) group onto the nitrogen atom of ethanesulfonamide (B75362) significantly alters its electronic landscape. The ethanesulfonyl group is inherently electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom's oxidation state. Conversely, the TMS group is known to be a weak σ-donor (electron-releasing) and can engage in (p-d)π interactions, where the nitrogen lone pair can delocalize into the empty d-orbitals of the silicon atom.

A theoretical charge distribution analysis, such as one derived from a Mulliken population analysis or Natural Bond Orbital (NBO) theory, can quantify these effects. The data below represents an illustrative model of calculated partial atomic charges based on DFT calculations for such a system.

Interactive Table: Illustrative Calculated Partial Atomic Charges

| Atom | Predicted Partial Charge (a.u.) | Electronic Influence |

| S (Sulfur) | +1.20 to +1.40 | Highly positive due to bonding with four electronegative atoms |

| O (Sulfonyl) | -0.65 to -0.75 | High negative charge, primary site for electrophilic attack |

| N (Nitrogen) | -0.80 to -0.95 | Increased electron density due to TMS group donation |

| Si (Silicon) | +1.00 to +1.15 | Positive charge due to bonding with nitrogen and methyl carbons |

Note: These values are illustrative and derived from theoretical models of silylated sulfonamides. They serve to demonstrate the expected electronic distribution.

Computational Studies on Acid-Base Properties and Protonation Equilibria (O- vs. N-Protonation)

Sulfonamides can be protonated at either the nitrogen atom or one of the sulfonyl oxygen atoms. Theoretical calculations are crucial for determining the preferred protonation site by comparing the thermodynamic stability of the resulting conjugate acids. For most amides and sulfonamides, O-protonation is generally favored because the positive charge can be more effectively delocalized through resonance across the O-S-N system.

In the case of N-(Trimethyl-silyl)-ethane-sulfonamide, this preference is expected to be even more pronounced.

Electronic Favorability : Protonation at a sulfonyl oxygen allows for resonance stabilization that is not possible with N-protonation.

Steric Hindrance : The bulky trimethylsilyl group sterically shields the nitrogen atom, making it a less accessible site for protonation compared to the exposed sulfonyl oxygens.

Computational models can calculate the gas-phase proton affinities or the relative energies of the protonated species in a solvent continuum model. The results consistently show the O-protonated isomer to be significantly more stable than the N-protonated isomer.

Interactive Table: Calculated Relative Energies of Protonated Species

| Protonation Site | Isomer | Calculated Relative Energy (ΔE in kcal/mol) | Stability |

| Oxygen | O-Protonated Conjugate Acid | 0.0 (Reference) | Most Stable |

| Nitrogen | N-Protonated Conjugate Acid | +15 to +25 | Less Stable |

Note: This table presents hypothetical data from quantum chemical calculations to illustrate the predicted energetic difference between the two protonation pathways.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent forces between molecules define the macroscopic properties of a compound. While computational methods can predict the most stable conformations, the nature of intermolecular interactions is key to understanding its solid-state structure and physical behavior.

Self-Association by Intermolecular Hydrogen Bonding

A defining feature of primary and secondary sulfonamides is their ability to form strong intermolecular hydrogen bonds, typically involving the acidic N-H proton as a donor and a sulfonyl oxygen as an acceptor. nih.gov This N-H···O=S interaction often leads to the formation of well-ordered dimers or chain-like structures in the solid state.

However, in this compound, the acidic proton on the nitrogen atom is replaced by the bulky, non-polar trimethylsilyl group. Consequently, this molecule lacks the ability to act as a hydrogen bond donor and cannot form the classic N-H···O=S hydrogen bonds responsible for self-association in other sulfonamides. While the sulfonyl oxygens and the nitrogen atom can still act as hydrogen bond acceptors, the absence of a donor group prevents traditional self-association via hydrogen bonding.

Intermolecular interactions in condensed phases would therefore be dominated by weaker forces, such as:

Dipole-Dipole Interactions : Arising from the highly polar sulfonyl (SO₂) group.

Van der Waals Forces : London dispersion forces dependent on the molecule's surface area.

This fundamental change in intermolecular forces suggests that this compound would have significantly different physical properties (e.g., lower melting point, higher solubility in non-polar solvents) compared to its non-silylated counterpart, ethanesulfonamide.

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying reactive intermediates, and calculating the energy barriers associated with chemical transformations. This section explores a hypothetical reaction pathway involving a related reactive intermediate.

Computational Modeling of Sulfonylnitrene Insertion Reactions

Sulfonylnitrenes (R-SO₂-N) are highly reactive intermediates known to undergo various reactions, including insertion into C-H bonds and addition to C=C double bonds. They are typically generated from the thermal or photochemical decomposition of sulfonyl azides (R-SO₂-N₃). While this compound is not a direct precursor to sulfonylnitrenes, we can theoretically model the reactivity of the corresponding ethanesulfonylnitrene to understand its insertion pathways.

A computational study of the insertion of ethanesulfonylnitrene into a C-H bond (e.g., of methane) would involve:

Locating Reactants and Products : Optimizing the geometries of the separated reactants (ethanesulfonylnitrene + alkane) and the final insertion product (N-alkyl ethanesulfonamide).

Finding the Transition State (TS) : Searching the potential energy surface for the saddle point corresponding to the C-H bond insertion. This is the highest energy point along the reaction coordinate.

Calculating the Activation Energy (Ea) : Determining the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.

Intrinsic Reaction Coordinate (IRC) Analysis : Confirming that the located transition state correctly connects the reactants and products.

Such calculations would likely reveal that the reaction proceeds via a single, concerted transition state, with the nitrene approaching the C-H bond side-on.

Interactive Table: Hypothetical Calculated Activation Energies for Nitrene Insertion

| Reaction | C-H Bond Type | Computational Method | Predicted Activation Energy (Ea in kcal/mol) |

| Ethanesulfonylnitrene + Methane | Primary | DFT (B3LYP/6-31G) | 15 - 20 |

| Ethanesulfonylnitrene + Propane (secondary C-H) | Secondary | DFT (B3LYP/6-31G) | 10 - 15 |

Note: This data is illustrative for the hypothetical reaction of ethanesulfonylnitrene. It demonstrates how computational models are used to predict reaction feasibility and selectivity.

Tautomerism Studies (Sulfonamide-Sulfonimide Tautomerism)

The phenomenon of tautomerism is a critical aspect in the study of sulfonamides, influencing their chemical reactivity, biological activity, and physical properties. For this compound, the principal tautomeric relationship to consider is the equilibrium between the sulfonamide and sulfonimide forms. This involves the migration of a proton from the nitrogen atom to one of the sulfonyl oxygen atoms.

Computational studies on analogous sulfonamide compounds have consistently shown that the sulfonamide form is generally the more stable tautomer in the gas phase. consensus.appresearchgate.net The energy difference between the two tautomers is often small, typically less than 6 kcal/mol. researchgate.net However, the equilibrium can be significantly influenced by the surrounding environment, particularly the polarity of the solvent. Research on N-heterocyclic arenesulfonamides and sulfonamide-1,2,4-triazine derivatives has demonstrated that with an increase in solvent polarity, the preference can shift towards the sulfonimide tautomer. consensus.appnih.gov This is attributed to the better solvation of the more polar sulfonimide form.

Table 1: Hypothetical Relative Energies of this compound Tautomers in Different Media

| Tautomer | Gas Phase (kcal/mol) | Chloroform (kcal/mol) | Ethanol (kcal/mol) | Water (kcal/mol) |

| Sulfonamide | 0.00 | 0.00 | 0.00 | 0.00 |

| Sulfonimide | +4.5 | +2.8 | +1.5 | +0.8 |

Note: This table presents hypothetical data based on typical findings for other sulfonamides and is for illustrative purposes only.

Application of Density Functional Theory (DFT) in Characterizing Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, including sulfonamides. researchgate.netdoaj.org Through DFT calculations, a detailed understanding of the electron distribution, molecular orbitals, and reactivity of this compound can be achieved.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the sulfonamide group, while the LUMO would likely be distributed over the sulfur and oxygen atoms. The trimethylsilyl group, being electron-donating, would influence the energies of these orbitals.

DFT calculations can also be employed to determine various global reactivity descriptors, which provide further insights into the molecule's chemical behavior. These descriptors are calculated from the energies of the HOMO and LUMO.

Table 2: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Ionization Potential | 7.2 eV |

| Electron Affinity | -1.5 eV |

| Electronegativity (χ) | 2.85 |

| Chemical Hardness (η) | 4.35 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 0.93 |

Note: This table presents hypothetical data based on typical DFT calculations for similar sulfonamide structures and is for illustrative purposes only.

Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT can visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. doaj.org In this compound, the MEP would likely show negative potential around the sulfonyl oxygen atoms and the nitrogen atom, indicating these as sites for electrophilic attack. Conversely, the sulfur atom and the protons on the ethyl and trimethylsilyl groups would exhibit positive potential, marking them as potential sites for nucleophilic attack.

Applications in Polymer Chemistry and Materials Science

Anionic Ring-Opening Polymerization (AROP) of N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz)

The anionic ring-opening polymerization of N-sulfonylaziridines is a robust method for producing well-defined poly(sulfonylaziridine)s. osti.gov The sulfonyl group activates the aziridine (B145994) ring, making it susceptible to nucleophilic attack, and stabilizes the propagating anionic center. osti.gov The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a particularly interesting activating group because it is stable under various reaction conditions but can be selectively and mildly cleaved. osti.gov

Polymerization Kinetics and Controlled Polymerization

The AROP of SES-MeAz has been demonstrated to be a living and controlled polymerization. osti.gov This control allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. osti.gov The living nature of the polymerization means that termination and chain transfer reactions are largely absent, which is crucial for the synthesis of more complex polymer architectures. rsc.org The polymerization can be initiated by a deprotonated secondary sulfonamide, which attacks the less substituted carbon of the aziridine ring, leading to ring opening and the formation of a propagating sulfonamide anion. rsc.org

Mechanisms of Polymerization and Propagation

The polymerization of SES-MeAz proceeds via an anionic ring-opening mechanism. osti.gov The process is typically initiated by a nucleophile that attacks one of the carbon atoms of the aziridine ring, leading to its opening and the formation of an aza-anion. This anion then propagates by attacking another monomer molecule. The N-sulfonyl group is crucial as it activates the aziridine ring towards nucleophilic attack and stabilizes the resulting propagating anion. osti.gov The propagation continues as long as monomer is available, characteristic of a living polymerization. rsc.org

Synthesis of Defined Polymer Architectures

The controlled and living nature of the AROP of SES-MeAz makes it an excellent candidate for the synthesis of polymers with defined and complex architectures, such as block copolymers and star-shaped polymers. osti.gov

Block Copolymer Synthesis (e.g., Poly(pTs-MeAz)-b-poly(SES-MeAz))

The living character of the AROP of SES-MeAz allows for the sequential polymerization of different monomers to create block copolymers. osti.gov A notable example is the synthesis of the block copolymer poly(p-toluenesulfonyl-2-methyl-aziridine)-b-poly(N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine) (Poly(pTs-MeAz)-b-poly(SES-MeAz)). This is achieved by first polymerizing pTs-MeAz and then adding SES-MeAz to the living polymer chains. The resulting block copolymer contains two distinct blocks, each with a different sulfonyl protecting group. osti.gov

Star-Shaped Poly(SES-MeAz) Synthesis and Solubility Enhancement

Three-armed star-shaped poly(SES-MeAz) has been successfully synthesized. osti.gov The synthesis of star-shaped polymers can offer advantages over their linear counterparts, such as lower viscosity and improved solubility. rsc.orgresearchgate.net In the case of poly(SES-MeAz), the three-armed star-shaped architecture was found to exhibit enhanced solubility compared to the linear polymer. osti.gov This improved solubility is a significant advantage, as the poor solubility of some linear poly(N-sulfonylaziridine)s can limit their applications. mdpi.com

Post-Polymerization Modification via SES Deprotection

A key advantage of using the SES protecting group is the ability to remove it under mild conditions after polymerization. osti.gov This deprotection step reveals the underlying polyamine structure, significantly altering the polymer's properties and allowing for further functionalization. utexas.edunih.gov

The desulfonylation of poly(SES-MeAz) can be achieved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). osti.govresearchgate.net This reagent selectively cleaves the SES group without affecting other, more robust sulfonyl groups like the tosyl group. This selective deprotection has been demonstrated on the block copolymer p(pTs-MeAz)-b-p(SES-MeAz), leading to the formation of a polysulfonylaziridine-block-polypropylene imine copolymer. This represents the first instance of selective removal of a sulfonyl protecting group from a poly(sulfonylaziridine) block copolymer. osti.gov This post-polymerization modification opens the door to creating novel block copolymers with both protected and deprotected amine functionalities within the same macromolecule.

Interactive Data Table: Polymerization of SES-MeAz

| Monomer | Initiator | Resulting Polymer | Architecture | Post-Polymerization Modification |

| SES-MeAz | Deprotonated secondary sulfonamide | Poly(SES-MeAz) | Linear | Desulfonylation with TBAF to yield polypropylene (B1209903) imine |

| pTs-MeAz and SES-MeAz | Deprotonated secondary sulfonamide | Poly(pTs-MeAz)-b-poly(SES-MeAz) | Diblock Copolymer | Selective desulfonylation of the poly(SES-MeAz) block with TBAF |

| SES-MeAz | Trimesic acid based initiator | Star-shaped poly(SES-MeAz) | Three-armed star | Desulfonylation with TBAF |

Generation of Polypropylene Imine (PPI)

The synthesis of polypropylene imine (PPI), a derivative of the commercially significant linear polyethylenimine (lPEI), has been explored through the polymerization of N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz). osti.gov This monomer undergoes a controlled and living anionic ring-opening polymerization to produce poly(SES-MeAz). osti.gov The process is typically initiated by an amine which is deprotonated, followed by a nucleophilic attack on the aziridine ring. The electron-withdrawing SES group stabilizes the propagating anion at the growing end of the polymer chain. osti.gov

The crucial step in generating PPI is the desulfonylation of the poly(SES-MeAz). This is achieved under mild conditions using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). osti.govosti.gov The fluoride ion attacks the silicon atom of the trimethylsilyl (B98337) group, instigating a β-elimination that cleaves the sulfonyl group from the polymer backbone, yielding the desired polypropylene imine. osti.gov This method provides a strategic pathway to synthesize PPI, a polymer with a high density of amino groups in its backbone, which is of interest for various applications. osti.gov

| Parameter | Description | Reference |

| Monomer | N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz) | osti.gov |

| Polymerization Method | Anionic Ring-Opening Polymerization (AROP) | osti.gov |

| Resulting Polymer | poly(SES-MeAz) | osti.gov |

| Deprotection Reagent | Tetrabutylammonium fluoride (TBAF) | osti.gov |

| Final Product | Polypropylene Imine (PPI) | osti.gov |

Selective Removal of Sulfonyl Protecting Groups from Copolymers

A significant advancement in the application of N-(Trimethyl-silyl)-ethane-sulfonamide chemistry is the selective deprotection of sulfonyl groups in copolymers. osti.gov Researchers have successfully synthesized block copolymers by the sequential polymerization of different N-sulfonyl aziridine monomers. A notable example is the creation of a block copolymer composed of N-para-tosyl-2-methyl-aziridine (pTs-MeAz) and SES-MeAz, resulting in p(pTs-MeAz)-b-p(SES-MeAz). osti.govosti.gov

The key advantage of incorporating the SES group is its unique cleavage condition. While the tosyl (Ts) group is difficult to remove, the SES group can be selectively cleaved using fluoride ions without affecting the tosyl-protected block. osti.gov This selective desulfonylation of the poly(SES-MeAz) block leads to the formation of a polysulfonylaziridine-block-polypropylene imine copolymer. osti.govosti.gov This represents the first instance of such a selective removal of a sulfonyl protecting group from a poly(sulfonylaziridine) block copolymer, opening avenues for creating well-defined block copolymers with both protected and free amine segments. osti.gov

| Copolymer | Deprotection Condition | Resulting Structure | Significance | Reference |

| p(pTs-MeAz)-b-p(SES-MeAz) | Tetrabutylammonium fluoride (TBAF) | Polysulfonylaziridine-block-polypropylene imine copolymer | First example of selective sulfonyl group removal in a poly(sulfonylaziridine) block copolymer. | osti.govosti.gov |

Development of Novel Functional Polymeric Materials

The use of this compound derivatives in polymerization has led to the development of novel functional polymeric materials with complex architectures and enhanced properties. osti.gov The living and controlled nature of the anionic ring-opening polymerization of SES-MeAz allows for precise control over the molecular weight and a narrow molecular weight distribution of the resulting polymers. osti.gov

One area of development is the synthesis of polymers with improved physical properties. For instance, while high molecular weight linear poly(SES-MeAz) exhibits poor solubility, the synthesis of three-armed star-shaped poly(SES-MeAz)s has been shown to significantly improve solubility. osti.govosti.gov This demonstrates how architectural control, enabled by the chemistry of the SES-activated monomer, can be used to overcome limitations of linear polymers and create more processable materials. osti.gov

The ability to create block copolymers with distinct, selectively deprotectable segments, as discussed previously, is another key aspect of developing novel functional materials. osti.gov These block copolymers, with both hydrophobic (sulfonyl-protected) and hydrophilic (amine) blocks, have the potential for self-assembly into various nanostructures, which could find use in fields such as drug delivery and nanotechnology. The synthesis of well-defined polyamines and their copolymers through this methodology provides access to a new class of functional materials with tunable properties. osti.gov

| Polymer Architecture | Key Feature | Advantage | Reference |

| Three-Armed Star-Shaped Poly(SES-MeAz) | Non-linear structure | Improved solubility compared to linear polymer | osti.govosti.gov |

| Block Copolymers (e.g., p(pTs-MeAz)-b-p(SES-MeAz)) | Contains both a stable and a selectively removable protecting group | Allows for the creation of well-defined block copolymers with both protected and deprotected amine segments. | osti.gov |

Emerging Research Areas and Future Perspectives

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of sulfonamides, a critical functional group in pharmaceuticals and agrochemicals, is increasingly being adapted to continuous flow chemistry to enhance safety, efficiency, and sustainability. mdpi.com Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. mdpi.comnoelresearchgroup.com These benefits are directly applicable to the synthesis and reactions of N-(Trimethylsilyl)ethanesulfonamide.

Integrating SES chemistry with flow systems can lead to streamlined, multi-step sequences without the need for isolating intermediates. noelresearchgroup.com This approach aligns with the principles of green chemistry by minimizing solvent usage, reducing waste, and often lowering energy consumption compared to batch methods. rsc.orgmuni.cz For instance, a continuous-flow setup could be designed for the synthesis of SES itself, followed by its in-line reaction with various electrophiles to generate a library of desired sulfonamide products. Research into sustainable peptide synthesis has demonstrated the successful replacement of toxic solvents with greener alternatives like propylene (B89431) carbonate in flow systems, a strategy that could be adapted for SES-related syntheses. muni.cz

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Sulfonamides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often requires re-optimization for different scales | More straightforward to scale up by running the system for longer |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Enhanced safety due to small reaction volumes and superior temperature control mdpi.com |

| Efficiency | Can have longer reaction times and lower space-time yields | Accelerated reaction rates and improved yields are common mdpi.com |

| Sustainability | Generates more solvent and reagent waste | Reduced waste streams and potential for solvent recycling rsc.orgmuni.cz |

| Automation | More complex to automate multi-step processes | Readily integrated into automated, multi-step synthesis platforms noelresearchgroup.com |

Exploration in Silicon-Containing Peptidomimetics and Modified Amino Acids

The field of medicinal chemistry is constantly seeking novel scaffolds that can mimic the structure and function of peptides while overcoming their inherent limitations, such as poor stability and cell permeability. Silicon-containing peptidomimetics represent a promising frontier. The incorporation of a silicon atom can alter the conformational properties, polarity, and metabolic stability of a peptide backbone.